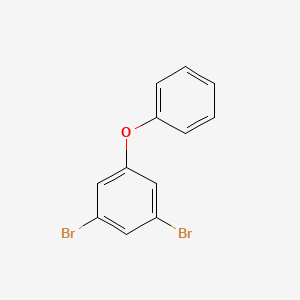

1,3-Dibromo-5-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXBZJLXVUHYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591606 | |

| Record name | 1,3-Dibromo-5-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46438-88-4 | |

| Record name | 3,5-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046438884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CND0EQ2VCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data for 1,3-Dibromo-5-phenoxybenzene: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 1,3-dibromo-5-phenoxybenzene (CAS No. 46438-88-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of spectroscopic theory and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the spectroscopic characteristics of this molecule.

Introduction to this compound

This compound is a diaryl ether with the molecular formula C₁₂H₈Br₂O and a molecular weight of 328.00 g/mol .[1] Its structure features a central benzene ring substituted with two bromine atoms at the meta positions and a phenoxy group. This substitution pattern makes it an interesting building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials where the properties of diaryl ethers are leveraged. The bromine atoms serve as versatile handles for various cross-coupling reactions, allowing for the construction of more complex molecular architectures.[2]

The accurate interpretation of its spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization source (typically at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

References

- Chu, S., & Hites, R. A. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 645–653.

-

University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

- Shallal, M. A., & Hussien, H. Y. (2021). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Egypt. J. Chem., 64(12), 7203-7208.

-

NIST. (n.d.). Benzene, 1,3-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

- Smith, B. C. (2016).

-

The Royal Society of Chemistry. (2015). Supplementary Information: A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

-

Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

The Synthesis of 1,3-Dibromo-5-phenoxybenzene: An In-Depth Technical Guide

Introduction

1,3-Dibromo-5-phenoxybenzene is a diaryl ether of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structural motif, featuring a phenoxy group flanked by two bromine atoms in a meta-arrangement, provides a versatile scaffold for further functionalization. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. The presented methodologies are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a disconnection at the ether linkage, pointing to 3,5-dibromophenol as a key intermediate. This intermediate can be accessed from 3,5-dibromoaniline via a Sandmeyer reaction, a classic and reliable method for the conversion of an amino group to a hydroxyl group. The synthesis of 3,5-dibromoaniline can be envisioned from the reduction of 1,3-dibromo-5-nitrobenzene, which in turn can be prepared from nitrobenzene through a series of electrophilic aromatic substitution and functional group interconversion steps.[1] However, for the purpose of this guide, we will consider the commercially available 3,5-dibromoaniline as our starting material.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The forward synthesis of this compound is a two-stage process commencing with the conversion of 3,5-dibromoaniline to 3,5-dibromophenol, followed by a copper-catalyzed Ullmann condensation to form the target diaryl ether.

Caption: Forward synthesis pathway for this compound.

Stage 1: Synthesis of 3,5-Dibromophenol via Sandmeyer Reaction

The conversion of the amino group in 3,5-dibromoaniline to a hydroxyl group is effectively achieved through the formation of a diazonium salt intermediate, followed by hydrolysis. The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups that are often not accessible through direct substitution methods.[1]

Experimental Protocol: Diazotization and Hydrolysis of 3,5-Dibromoaniline

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dibromoaniline (1.0 eq) in a mixture of sulfuric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a pre-cooled aqueous solution of sodium nitrite (1.1 eq).

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

Hydrolysis: In a separate flask, prepare a solution of copper(I) oxide (catalytic amount) in water and heat it to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper(I) oxide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating the reaction mixture at reflux for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The product, 3,5-dibromophenol, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3,5-dibromophenol can be purified by column chromatography on silica gel or by recrystallization.

Causality and Scientific Integrity

The choice of a Sandmeyer-type reaction is predicated on its reliability and high-yield potential for the conversion of anilines to phenols.[2] The diazotization step is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and allowed to warm. The use of a copper catalyst in the hydrolysis step facilitates the displacement of the diazonium group by a hydroxyl group from the aqueous medium. This self-validating system ensures a controlled and efficient conversion to the desired phenol intermediate.

Stage 2: Synthesis of this compound via Ullmann Condensation

The formation of the diaryl ether linkage is achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[3][4] Modern advancements in Ullmann-type reactions often employ ligands to enhance the efficiency and substrate scope of the copper catalyst.[5][6]

Experimental Protocol: Copper-Catalyzed O-Arylation of 3,5-Dibromophenol

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 5 mol%), picolinic acid (10 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Add 3,5-dibromophenol (1.0 eq) and iodobenzene (1.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Seal the tube and heat the reaction mixture at a temperature range of 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanistic Rationale and Trustworthiness

The Ullmann condensation for diaryl ether synthesis is believed to proceed through a catalytic cycle involving a copper(I) species.[7][8] The base deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. Oxidative addition of the aryl halide to the copper(I) complex, followed by reductive elimination, furnishes the diaryl ether and regenerates the active copper(I) catalyst. The use of a ligand, such as picolinic acid, can stabilize the copper intermediates and accelerate the catalytic cycle, leading to higher yields under milder conditions.[5][6] This well-defined catalytic system provides a trustworthy and reproducible method for the synthesis of the target molecule. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.[3]

Data Summary

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Purification Method |

| Stage 1: Sandmeyer Reaction | 3,5-Dibromoaniline, NaNO₂, H₂SO₄, Cu₂O | Water | 0-5 (Diazotization), 100 (Hydrolysis) | 2-4 | 70-85 | Extraction, Column Chromatography/Recrystallization |

| Stage 2: Ullmann Condensation | 3,5-Dibromophenol, Iodobenzene, CuI, Picolinic Acid, K₃PO₄ | DMSO | 100-120 | 12-24 | 65-80 | Extraction, Column Chromatography |

Conclusion

This technical guide has outlined a logical and robust two-stage synthetic pathway for the preparation of this compound. The synthesis leverages two fundamental and well-understood transformations in organic chemistry: the Sandmeyer reaction and the Ullmann condensation. By providing detailed, step-by-step protocols and explaining the underlying scientific principles, this guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The methodologies described herein are designed to be both reliable and reproducible, enabling the efficient synthesis of this versatile chemical building block for a wide range of applications.

References

- Hossain, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Van Allen, D. (2004). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. University of Massachusetts Amherst.

- Barluenga, J., et al. (2008). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.

-

Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromoaniline. Retrieved from [Link]

- Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(49), 17841-17853.

-

askIITians. (2017). Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene. Retrieved from [Link]

-

SciSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Ullmann coupling reaction of iodobenzene with thiophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Study.com. (n.d.). Video: Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

- Buchwald, S. L., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794.

- Hartwig, J. F., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(1), 354-364.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1,3-Dibromo-5-phenoxybenzene: A Technical Guide for Advanced Organic Synthesis

Introduction: Unveiling a Versatile Aromatic Scaffold

In the landscape of modern organic synthesis, the selection of foundational building blocks is a critical determinant of synthetic efficiency and molecular complexity. 1,3-Dibromo-5-phenoxybenzene emerges as a uniquely valuable scaffold for researchers, synthetic chemists, and drug development professionals. Its structure, featuring a central phenoxy core flanked by two meta-disposed bromine atoms, offers a powerful platform for constructing intricate molecular architectures. The differential reactivity of the C-Br bonds, governed by steric and electronic factors, enables selective and sequential functionalization, making it an ideal starting point for the synthesis of complex organic materials and pharmaceutical intermediates.

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to elucidate the underlying principles of its reactivity. We will examine its core physicochemical properties, delve into field-proven protocols for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and explore its application in the synthesis of functional materials and potential drug candidates. The insights provided herein are designed to empower chemists to strategically incorporate this versatile building block into their synthetic programs, accelerating innovation in materials science and medicinal chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's physical properties and safety profile is the bedrock of any successful and safe laboratory operation.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 46438-88-4 | [1] |

| Molecular Formula | C₁₂H₈Br₂O | [1] |

| Molecular Weight | 328.00 g/mol | [1] |

| Appearance | Solid at room temperature | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Safety and Handling:

This compound requires careful handling due to its potential hazards. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Core Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors[1].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[1].

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[2].

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[2].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2].

-

Core Reactivity: The Power of Two Bromines

The synthetic utility of this compound is dominated by the reactivity of its two carbon-bromine bonds. These sites serve as versatile handles for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. The meta-disposition of the bromine atoms allows for the creation of angular or bent structures, a desirable motif in many functional molecules.

The general reactivity mirrors that of other di-brominated aromatics, where the C-Br bond can be activated by a palladium(0) catalyst to initiate the catalytic cycle. This enables reactions with a diverse range of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), alkynes (Sonogashira), and organotin compounds (Stille). While the two bromine atoms are chemically equivalent, careful control of stoichiometry and reaction conditions can potentially favor mono-functionalization over di-substitution, opening avenues for the synthesis of unsymmetrical derivatives.

Key Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. Below are detailed, representative protocols for two of the most powerful and widely used cross-coupling methods.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. For a dibrominated substrate like this compound, the reaction can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the boronic acid coupling partner[3]. This allows for the synthesis of complex biaryl and terphenyl structures.

Representative Protocol for Di-arylation:

This protocol is adapted from established procedures for similar dibrominated substrates and is designed for the synthesis of 1,3-diaryl-5-phenoxybenzene derivatives[3].

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 328 mg), the desired arylboronic acid (2.2 mmol), and a base such as potassium carbonate (K₂CO₃) (4.0 mmol, 552 mg)[3].

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[3].

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 15 mL) is commonly effective[3].

-

Reaction Execution: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction to 90-100 °C and stir vigorously[3].

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material and mono-arylated intermediate. The reaction typically requires 12-24 hours for completion[3].

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired diarylated product.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source that initiates the catalytic cycle by oxidative addition into the C-Br bond[4].

-

Base: The base (K₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step[1].

-

Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salts, accelerating the reaction rate[3].

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are prevalent in pharmaceuticals and organic electronic materials[5]. This reaction couples an aryl halide with a primary or secondary amine.

Representative Protocol for Mono-amination:

This protocol provides a general framework for the mono-amination of this compound. The choice of ligand is critical and often requires screening for optimal results.

Step-by-Step Methodology:

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol) to an oven-dried vial.

-

Catalyst System: Add a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.04 mmol).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5-10 mL).

-

Reaction Execution: Seal the vial and heat the mixture with stirring at 80-110 °C.

-

Monitoring: Monitor the reaction until the starting aryl bromide is consumed, as determined by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is essential. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C-N bond-forming reductive elimination step[6].

-

Base: A strong base like NaOtBu is required to deprotonate the amine, forming the active amine nucleophile for the catalytic cycle.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and inert atmosphere techniques are critical for success.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of both the Suzuki-Miyaura and Buchwald-Hartwig reactions hinges on a well-understood palladium catalytic cycle. While the specifics can vary with ligands and substrates, the fundamental steps provide a framework for rational optimization.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) intermediate. This step is often rate-limiting.

-

Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig):

-

In the Suzuki reaction, the activated boronate species exchanges its organic group with the bromide on the palladium center[1].

-

In the Buchwald-Hartwig reaction, the amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

-

-

Reductive Elimination: This is the final, bond-forming step. The two organic moieties (aryl-aryl or aryl-amino) on the palladium center couple and are eliminated from the coordination sphere. This regenerates the Pd(0) catalyst, which can then re-enter the cycle.

Applications in Materials Science and Medicinal Chemistry

The ability to construct complex, meta-linked aromatic structures makes this compound a valuable building block in high-value applications.

Functional Materials for Organic Electronics

The rigid, angular scaffold that can be built from this molecule is highly relevant to the field of organic electronics. Patent literature demonstrates the use of this compound as a precursor in the synthesis of novel compounds for organic electronic elements, such as those used in display devices. By performing sequential cross-coupling reactions, chemists can build up conjugated systems with tailored electronic properties, such as charge transport and luminescence, which are critical for devices like Organic Light-Emitting Diodes (OLEDs).

Scaffolding for Medicinal Chemistry

The diaryl ether motif is a common feature in many biologically active molecules. The phenoxy group provides a stable, yet flexible, linkage. Patent literature also indicates the use of this compound in the development of novel compounds for medicinal chemistry applications. The two bromine sites allow for the introduction of various pharmacophores through cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The meta-substitution pattern can orient these pharmacophores in a specific 3D space to optimize binding to biological targets like enzymes or receptors.

Conclusion and Future Outlook

This compound represents more than just another di-halogenated aromatic; it is a strategic building block that offers a pre-installed meta-phenoxy core, providing a direct route to angular, complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a vast array of derivatives. As demonstrated by its inclusion in patent literature, the applications of this scaffold are already being explored in the high-value fields of organic electronics and medicinal chemistry.

For the practicing scientist, the value of this building block lies in its reliability in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations and its potential to generate novel structures that would be difficult to access through other synthetic routes. As the demand for advanced functional materials and complex drug candidates continues to grow, the strategic application of versatile and powerful building blocks like this compound will be paramount in driving the next wave of chemical innovation.

References

- KR102324529B1. (2021). Compound for organic electronic element, organic electronic element using the same, and an electronic device thereof. Google Patents.

-

Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- CN114981241A. (2022). Novel compound, and preparation method and application thereof. Google Patents.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. 101-55-3|1-Bromo-4-phenoxybenzene|BLD Pharm [bldpharm.com]

- 2. cpsc.gov [cpsc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Liquiritigenin | 578-86-9 - BuyersGuideChem [buyersguidechem.com]

- 5. KR102324529B1 - Compound for organic electronic element, organic electronic element using the same, and an electronic device thereof - Google Patents [patents.google.com]

- 6. CN114981241A - æ°åååç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

Unveiling the Molecular Architecture: A Theoretical Investigation of 1,3-Dibromo-5-phenoxybenzene

A Senior Application Scientist's Guide to the Computational Elucidation of a Key Chemical Intermediate

Abstract

This technical guide provides a comprehensive theoretical framework for the study of the molecular structure and electronic properties of 1,3-Dibromo-5-phenoxybenzene. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offers a powerful lens through which to explore the intricacies of this molecule. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the rationale behind the chosen computational strategies, step-by-step methodologies for key analyses, and the anticipated insights into the molecule's geometry, electronic landscape, and spectroscopic signatures. The overarching goal is to establish a robust in-silico foundation for understanding the reactivity, potential intermolecular interactions, and suitability of this compound as a building block in the synthesis of more complex chemical entities.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ether with a unique substitution pattern that imparts a distinct combination of steric and electronic features. The presence of two bromine atoms and a phenoxy group on the benzene ring creates multiple sites for potential chemical modification, making it a valuable intermediate in organic synthesis. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their ability to form halogen bonds, a type of non-covalent interaction that can influence molecular recognition and self-assembly processes.[1] A thorough understanding of the molecular structure, electron distribution, and conformational flexibility of this compound is therefore crucial for predicting its behavior in chemical reactions and its potential applications in the design of novel pharmaceuticals and functional materials.

Theoretical studies provide a powerful and cost-effective means to gain fundamental insights into the molecular properties of such compounds, complementing and guiding experimental investigations. By employing quantum chemical calculations, we can predict key parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density, which collectively define the molecule's three-dimensional structure and reactivity.

Theoretical Foundations and Computational Methodology

The selection of an appropriate theoretical method is paramount for obtaining reliable and accurate computational results. For a molecule of this nature, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) theory provides a balanced approach.

-

Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record for providing excellent descriptions of the geometries and electronic properties of a wide range of organic molecules, including halogenated compounds.[4][5]

-

Hartree-Fock (HF) Theory: While DFT is generally more accurate for many properties, HF theory can be a valuable tool, particularly for providing a good initial guess for the molecular geometry and for certain types of analysis where electron correlation effects are less critical.[6] Comparing results from both DFT and HF can also offer insights into the role of electron correlation in determining the molecular properties.

Basis Set Selection: The choice of basis set is equally important. The 6-311++G(d,p) basis set is a robust choice for this system. It is a triple-zeta basis set that provides a good description of the valence electrons, and the inclusion of diffuse functions (++) is important for accurately describing the more loosely bound electrons, such as those in the lone pairs of the oxygen and bromine atoms. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds and are essential for accurately modeling bonding in molecules with heteroatoms.

Computational Workflow

The following workflow outlines the key steps in the theoretical investigation of this compound.

Caption: A generalized workflow for the theoretical study of this compound.

Predicted Molecular Structure and Geometry

The initial step in the computational analysis is to determine the most stable three-dimensional arrangement of the atoms in this compound. This is achieved through geometry optimization, a process that systematically adjusts the atomic coordinates to find the lowest energy conformation.

Optimized Geometric Parameters

The following table summarizes the key predicted bond lengths and angles for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a quantitative description of the molecule's geometry.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.905 |

| C-O (phenoxy) | 1.372 |

| O-C (phenyl) | 1.418 |

| C-C (aromatic) | 1.390 - 1.405 |

| **Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-O-C | 118.2 |

| C-C-C (aromatic) | 118.0 - 121.5 |

Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a full study.

The C-Br bond lengths are typical for brominated aromatic compounds. The C-O-C bond angle of the ether linkage is predicted to be slightly larger than the ideal sp3 angle of 109.5°, which is expected due to the steric repulsion between the two bulky phenyl groups.

Electronic Properties and Reactivity Insights

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Several key quantum chemical descriptors can be calculated to understand the electronic landscape of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.87 |

| HOMO-LUMO Gap | 5.67 |

Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a full study.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO electron densities can reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Sources

- 1. researchgate.net [researchgate.net]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. dft.uci.edu [dft.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Commercial Availability and Purity of 1,3-Dibromo-5-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,3-Dibromo-5-phenoxybenzene in Synthesis

This compound is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a central phenoxy group flanked by two bromine atoms in a meta-disposition, offers multiple reactive sites for the construction of complex molecular architectures. This makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. The bromine atoms can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1] The central diaryl ether linkage provides a degree of conformational flexibility, which can be advantageous in the design of biologically active molecules.

This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed discussion of the likely synthetic routes and associated impurities, and robust analytical methodologies for purity assessment. This document is intended to equip researchers and drug development professionals with the necessary knowledge to effectively source, evaluate, and utilize this important chemical intermediate.

Commercial Availability and Supplier Landscape

This compound (CAS No. 46438-88-4) is available from a range of chemical suppliers who specialize in providing building blocks for research and development.[2] The compound is typically offered in various quantities, from milligrams to kilograms, to cater to both laboratory-scale synthesis and process development needs.

When selecting a supplier, it is crucial to consider not only the cost and availability but also the purity of the material and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA). The CoA should provide detailed information on the purity of the compound, the analytical methods used for its determination, and the levels of any identified impurities.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Purity Specification (Typical) | Available Quantities |

| BLD Pharm | ≥95% | mg to kg |

| AOBChem | 95% | mg to g |

| Sigma-Aldrich | Inquire for details | Various |

| Thermo Fisher Scientific | Inquire for details | Various |

It is important to note that stated purity levels can vary, and a comprehensive understanding of the impurity profile is often more critical than a high-purity claim alone.

Synthetic Routes and Potential Impurities

A thorough understanding of the synthetic route used to manufacture this compound is essential for anticipating potential process-related impurities. A common and logical approach for the synthesis of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol.

In the case of this compound, a likely synthetic pathway is the Ullmann condensation of 1,3,5-tribromobenzene with phenol. This reaction is typically carried out in the presence of a copper catalyst and a base.

Diagram 1: Plausible Synthetic Route for this compound via Ullmann Condensation

Caption: A plausible synthetic route for this compound.

Based on this synthetic pathway, several potential impurities can be anticipated:

-

Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 1,3,5-tribromobenzene and phenol in the final product.

-

Over-reaction Product: The reaction may proceed further, with a second molecule of phenol displacing another bromine atom to form 1,3,5-tris(phenoxy)benzene.

-

Homocoupling Products: Symmetrical biphenyl ethers can be formed as byproducts through the homocoupling of the starting aryl halides.

-

Isomeric Impurities: Depending on the precise reaction conditions and the purity of the starting materials, isomeric dibromo-phenoxybenzene derivatives could potentially be formed.

-

Residual Catalyst: Trace amounts of the copper catalyst may remain in the final product if not effectively removed during purification.

Purity Assessment: A Multi-faceted Analytical Approach

A robust assessment of the purity of this compound requires the use of multiple analytical techniques to identify and quantify the main component and any potential impurities.

Diagram 2: Analytical Workflow for Purity Assessment

Caption: A comprehensive workflow for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For this compound, GC-MS can effectively identify unreacted starting materials, homocoupling byproducts, and other low-molecular-weight impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of bromine atoms and the phenoxy group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the main component and quantifying non-volatile impurities. A reverse-phase HPLC method with UV detection is well-suited for this compound.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).

-

Gradient: 50% to 95% acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a known concentration of the sample in acetonitrile.

This method should be able to separate the main peak of this compound from potential impurities such as the over-reaction product (1,3,5-tris(phenoxy)benzene) and unreacted 1,3,5-tribromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dibrominated benzene ring and the phenoxy ring. The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Conclusion and Recommendations

For researchers and drug development professionals, a thorough understanding of the commercial availability and purity of this compound is paramount for the successful execution of synthetic campaigns. When sourcing this critical intermediate, it is essential to:

-

Engage with suppliers to obtain detailed Certificates of Analysis and inquire about the synthetic route used.

-

Employ a multi-technique analytical approach for in-house quality control, including GC-MS, HPLC, and NMR, to gain a comprehensive understanding of the impurity profile.

-

Consider the potential impact of impurities on subsequent reactions and the final product. Even seemingly minor impurities can sometimes have a significant effect on reaction yields, catalyst performance, and the purity of the final compound.

By adhering to these principles, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research and development outcomes.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Available at: [Link]

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3-Dibromo-5-phenoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1,3-dibromo-5-phenoxybenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the theoretical principles governing these reactions, including the directing effects of the bromo and phenoxy substituents, and provides detailed, field-proven experimental protocols for key transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. Understanding the interplay of these substituents is paramount for predicting and controlling the regiochemical outcome of these transformations.

The core structure consists of a benzene ring substituted with two bromine atoms at the meta-positions (1 and 3) and a phenoxy group at position 5. This arrangement presents a fascinating case study in the competitive and cooperative directing effects of different types of substituents.

-

Bromine Atoms: Halogens, like bromine, are a unique class of substituents in EAS. They are deactivating due to their electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[1] However, they are ortho, para-directors due to the electron-donating resonance effect (+M effect) of their lone pairs, which can stabilize the arenium ion intermediate formed during the substitution at these positions.[1][2]

-

Phenoxy Group: The phenoxy group (-OPh) is a powerful activating group and a strong ortho, para-director.[1] The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+M effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack at these sites.[3]

The combined influence of these groups dictates the preferred positions for electrophilic attack. The strong activating and ortho, para-directing nature of the phenoxy group will dominate over the deactivating and also ortho, para-directing bromo groups.

Regioselectivity in Electrophilic Aromatic Substitution of this compound

The primary directive for electrophilic substitution on the this compound ring comes from the highly activating phenoxy group. This group directs incoming electrophiles to its ortho and para positions.

-

Position 4 and 6 (ortho to phenoxy): These positions are activated by the phenoxy group.

-

Position 2 (para to phenoxy): This position is also activated by the phenoxy group.

However, the existing bromine atoms at positions 1 and 3 will also exert their influence. While they are deactivating, their ortho, para-directing nature will reinforce the activation at certain positions.

Let's analyze the substitution at the available positions on the central benzene ring:

-

Position 2: This position is ortho to the bromine at position 1 and ortho to the bromine at position 3. It is also para to the activating phenoxy group. Therefore, this position is strongly activated and is a likely site for substitution.

-

Position 4: This position is ortho to the phenoxy group and meta to the bromine at position 3. It is also ortho to the bromine at position 5 (on the phenoxy ring, which is not the primary site of reaction on the dibrominated ring). The activation from the phenoxy group makes this a favorable position.

-

Position 6: This position is chemically equivalent to position 4 due to the symmetry of the molecule.

Considering the powerful activating effect of the phenoxy group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. Therefore, the primary products will be the 2-, 4-, and 6-substituted derivatives. The steric hindrance from the adjacent bromine atoms might influence the ratio of ortho to para substitution.

Logical Flow of Regioselectivity Analysis

Caption: Analysis of directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions and Protocols

The following sections detail the experimental protocols for common EAS reactions performed on this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The standard reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4]

Causality of Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the nitronium ion, a much stronger electrophile than nitric acid itself.

-

Temperature Control: Nitration is an exothermic reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.

Experimental Protocol: Nitration of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound (1.0 eq) in concentrated sulfuric acid (5 mL per gram of substrate) to 0 °C in an ice-salt bath.

-

Addition of Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per mL of nitric acid) while cooling in an ice bath. Add this mixture dropwise to the stirred solution of the substrate, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified nitro-substituted product(s).

| Reactant | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| Concentrated Nitric Acid | 1.1 | Source of nitronium ion |

| Concentrated Sulfuric Acid | Catalytic | Catalyst to generate nitronium ion |

Halogenation (Bromination)

Further halogenation, such as bromination, can be achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[5]

Causality of Experimental Choices:

-

Lewis Acid Catalyst (FeBr₃): The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring.[5]

-

Solvent: A non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) is typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Bromination of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) in a round-bottom flask protected from moisture. Add a catalytic amount of iron(III) bromide (0.1 eq).

-

Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC.

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.

-

Isolation and Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

| Reactant | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| Bromine | 1.1 | Halogenating agent |

| Iron(III) Bromide | 0.1 | Lewis acid catalyst |

General Electrophilic Aromatic Substitution Workflow

Caption: A generalized workflow for EAS reactions.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid.

Causality of Experimental Choices:

-

Fuming Sulfuric Acid: This reagent contains an excess of sulfur trioxide (SO₃), which is a powerful electrophile.

-

Reversibility: Sulfonation is a reversible reaction. The position of the equilibrium can be influenced by the reaction conditions.

Experimental Protocol: Sulfonation of this compound

-

Reaction Setup: Carefully add this compound (1.0 eq) to fuming sulfuric acid (20% SO₃) at room temperature with stirring.

-

Reaction Conditions: Heat the mixture to 40-50 °C for several hours.

-

Reaction Monitoring: Monitor the reaction by taking aliquots, quenching with water, and analyzing by HPLC.

-

Workup: Cool the reaction mixture and carefully pour it onto ice.

-

Isolation: The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If it is soluble, it can often be isolated as a salt by neutralization with a base (e.g., NaOH or BaCO₃).

| Reactant | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| Fuming Sulfuric Acid | Excess | Sulfonating agent |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates with the acyl halide to form a highly electrophilic acylium ion.[7]

-

Stoichiometry of Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, deactivating it.

-

Deactivation: The product of a Friedel-Crafts acylation is a ketone, which is less reactive than the starting material. This prevents multiple acylations.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend aluminum chloride (1.2 eq) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C.

-

Formation of Acylium Ion: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) to the AlCl₃ suspension.

-

Addition of Substrate: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

-

Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Isolation and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the resulting ketone by column chromatography or recrystallization.

| Reactant | Molar Eq. | Purpose |

| This compound | 1.0 | Substrate |

| Acyl Chloride | 1.1 | Acylating agent |

| Aluminum Chloride | 1.2 | Lewis acid catalyst |

Conclusion

The electrophilic aromatic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing influence of the phenoxy group. This guide has provided a theoretical framework for understanding the regioselectivity of these reactions and has offered detailed, practical protocols for key transformations. By understanding the underlying principles and adhering to carefully designed experimental procedures, researchers can effectively utilize this versatile substrate in the synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

-

Longdom Publishing. Electrophilic Aromatic Substitution. Available from: [Link]

-

Lumen Learning. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry. Available from: [Link]

-

Springer Nature. A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Available from: [Link]

-

Chemistry LibreTexts. Halogenation of Benzene-The Need for a Catalyst. Available from: [Link]

-

Khan Academy. Electrophilic aromatic substitution mechanism. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]

-

ResearchGate. (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene... Available from: [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]

-

YouTube. Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

-

YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. Available from: [Link]

-

PubChem. 1,3-Dibromo-5-ethoxybenzene. Available from: [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

-

Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

-

National Institutes of Health. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

-

ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

-

Save My Exams. Directing Effects. Available from: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. Sulfonation of 1, 2-(methylenedioxy)benzene, 1, 2-(ethylenedioxy)benzene, 2-methylanisole, 2, 3-dihydrobenzofuran, chromane, benzo-15-crown-5 and dibenzo-30-crown-10 in concentrated sulfuric acid and with sulfur trioxide. Available from: [Link]_

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Semantic Scholar. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

Sources

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1,3-Dibromo-5-phenoxybenzene

Abstract

This document provides a comprehensive guide to the selective mono-amination of 1,3-Dibromo-5-phenoxybenzene via the Buchwald-Hartwig reaction. This transformation is of significant interest in medicinal chemistry and materials science as it allows for the introduction of a nitrogen-based functional group while retaining a bromine atom for subsequent orthogonal cross-coupling reactions. This application note details the underlying mechanistic principles, provides a robust experimental protocol, and discusses key optimization parameters to achieve high selectivity and yield. The target audience for this guide includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often require harsh conditions and have limited substrate scope.[1][2] A significant challenge in modern synthetic chemistry is the selective functionalization of polyhalogenated aromatic compounds. The ability to selectively substitute one halogen atom while leaving others intact opens up avenues for the stepwise and controlled construction of complex molecular architectures.

This compound presents an interesting substrate for selective amination. The two bromine atoms are electronically inequivalent due to the meta-directing phenoxy group. The successful mono-amination of this substrate yields a valuable intermediate, 3-bromo-5-phenoxyaniline (or its N-substituted derivatives), which can be further elaborated through subsequent reactions at the remaining C-Br bond. This application note aims to provide a detailed understanding and a practical protocol for achieving this selective transformation.

Mechanistic Rationale for Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[3]

Controlling Selectivity: Steric and Electronic Factors

Achieving mono-amination over di-amination on a substrate like this compound is a kinetic challenge. The primary factors influencing selectivity are:

-

Steric Hindrance: The use of bulky phosphine ligands on the palladium catalyst is crucial.[4] These ligands, such as the Buchwald biarylphosphines (e.g., XPhos, RuPhos), create a sterically crowded environment around the metal center.[4][5] After the first amination, the resulting amino-substituted aryl group is significantly bulkier than the starting dibromo-arene. This increased steric hindrance can disfavor the second oxidative addition step, thus promoting mono-amination.[4]

-

Electronic Effects: The phenoxy group at the 5-position exerts both inductive (-I) and resonance (+M) effects. While the inductive effect is electron-withdrawing, the resonance effect is electron-donating. The net electronic effect can influence the rate of oxidative addition at the two C-Br bonds. Generally, electron-withdrawing groups can accelerate the oxidative addition step.[6]

-

Reaction Parameters: Careful control of stoichiometry (using a slight excess of the amine), reaction time, and temperature can significantly impact selectivity. Shorter reaction times and lower temperatures generally favor the formation of the mono-aminated product.

Experimental Protocol: Selective Mono-amination of this compound

This protocol provides a starting point for the selective mono-amination of this compound with a representative primary or secondary amine. Optimization of the reaction conditions may be necessary for different amines.

Materials and Reagents

-

This compound

-

Amine (e.g., morpholine, aniline, or a primary alkylamine)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or another bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., LHMDS, Cs₂CO₃)[3]

-

Anhydrous toluene or dioxane

-

Anhydrous, degassed solvent for reaction setup

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup and Execution

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the chosen bulky phosphine ligand (e.g., XPhos, 1.5-3.0 mol%), and the palladium source (e.g., Pd(OAc)₂, 1.0-2.0 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

-

Addition of Base: Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M). Finally, add the amine (1.1-1.3 equiv).

-

Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time for maximizing the yield of the mono-aminated product and minimizing the formation of the di-aminated byproduct.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Data Presentation: Key Parameters for Optimization

The following table summarizes key parameters that can be varied to optimize the selective mono-amination of this compound.

| Parameter | Recommended Range | Rationale and Considerations |

| Palladium Source | 1-2 mol% | Pd(OAc)₂ is a common choice, but pre-catalysts can also be used for more reproducible results. |

| Ligand | 1.5-3 mol% | Bulky, electron-rich phosphines like XPhos, RuPhos, or BrettPhos are recommended to enhance selectivity.[5] |

| Base | 1.2-1.5 equiv | NaOtBu is a strong, effective base. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used. |

| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are essential. |

| Temperature | 80-110 °C | Lower temperatures may improve selectivity but will require longer reaction times. |

| Amine Stoichiometry | 1.1-1.3 equiv | A slight excess of the amine drives the reaction to completion while minimizing di-amination. |

| Reaction Time | 2-24 h | Requires careful monitoring to maximize mono-amination and prevent over-reaction. |

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Selective Mono-amination

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Hyperbranched Poly(phenylene ether)s from 1,3-Dibromo-5-phenoxybenzene

Introduction: The Architectural Advantage of Hyperbranched Poly(phenylene ether)s

Poly(phenylene ether)s (PPEs), also known as poly(phenylene oxide)s (PPOs), are a class of high-performance thermoplastics renowned for their exceptional thermal stability, dimensional stability, and dielectric properties.[1] The linear variant, poly(2,6-dimethyl-1,4-phenylene oxide), has seen widespread commercial success.[1] However, contemporary materials science increasingly demands polymers with tailored architectures to unlock novel functionalities. Hyperbranched polymers, with their unique three-dimensional, globular structures, offer a compelling alternative to their linear counterparts.[2] Their highly branched nature leads to a high density of terminal functional groups, low viscosity in solution and melts, and enhanced solubility, making them attractive for applications in coatings, additives, and advanced composites.[2]